molecular formula C16H22BrNO2 B14059289 tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate CAS No. 2055840-57-6

tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate

Cat. No.: B14059289
CAS No.: 2055840-57-6
M. Wt: 340.25 g/mol
InChI Key: TWODIVVZWLNEJA-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a methylcyclobutyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate typically involves the reaction of bromoaniline with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction proceeds through a transesterification process, resulting in the formation of the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of the corresponding amine .

Scientific Research Applications

tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate is unique due to the presence of the methylcyclobutyl group, which introduces additional steric hindrance and conformational rigidity. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

2055840-57-6

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)-3-methylcyclobutyl]carbamate

InChI

InChI=1S/C16H22BrNO2/c1-11-9-16(10-11,12-7-5-6-8-13(12)17)18-14(19)20-15(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19)

InChI Key

TWODIVVZWLNEJA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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